Journal Name:Heteroatom Chemistry
Journal ISSN:1042-7163
IF:1.48
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1098-1071
Year of Origin:1990
Publisher:Wiley-Blackwell
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
Multifunctional nanocrystalline cellulose ionogels toward tough and sustainable materials
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.xcrp.2023.101511
Design and fabrication of sustainable cellulose-based ionogels with good mechanical properties have attracted increasing research interest; however, most current developed ionogels show limited processibility and functionality. Here, we report the development of tough and multifunctional ionogels by mixing nanocrystalline cellulose (NCC) into ionic liquid (IL), where the partial solvation of NCCs enables the formation of ionogels with varied NCC loadings. Partially solvated NCCs (PS-NCCs) have high-crystallinity domains offering rigidity, surrounded by cellulose chains enabling flexibility and energy dissipation. The NCC ionogel can achieve a high Young’s modulus (∼44 MPa), toughness (∼34 kJ m−2), and stretchability (∼870% strain), while also exhibiting thermal-triggered self-healing, stiffness transition, shape memory, and conductivity-changing properties. The NCC ionogels show their potential to work as multifunctional platforms for advanced applications, including grippers, temperature sensors, and three-dimensional printing. In addition, the IL in the ionogel is recyclable, and the ionogel can be degraded in natural environmental conditions, further enhancing its sustainability.
Detail
Structure-function-guided design of synthetic peptides with anti-infective activity derived from wasp venom
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.xcrp.2023.101459
Antimicrobial peptides (AMPs) derived from natural toxins and venoms offer a promising alternative source of antibiotics. Here, through structure-function-guided design, we convert two natural AMPs derived from the venom of the solitary eumenine wasp Eumenes micado into α-helical AMPs with reduced toxicity that kill Gram-negative bacteria in vitro and in a preclinical mouse model. To identify the sequence determinants conferring antimicrobial activity, an alanine scan screen and strategic single lysine substitutions are made to the amino acid sequence of these natural peptides. These efforts yield a total of 34 synthetic derivatives, including alanine substituted and lysine-substituted sequences with stabilized α-helical structures and increased net positive charge. The resulting lead synthetic peptides kill the Gram-negative pathogens Escherichia coli and Pseudomonas aeruginosa (PAO1 and PA14) by rapidly permeabilizing both their outer and cytoplasmic membranes, exhibit anti-infective efficacy in a mouse model by reducing bacterial loads by up to three orders of magnitude, and do not readily select for bacterial resistance.
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High-performance room temperature phosphorescence prompted by hydrogen-bonded organic frameworks
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.xcrp.2023.101494
Remarkable efforts have been made for room temperature phosphorescence (RTP) materials; however, achieving desirable RTP materials in water remains a focus of researchers. Here, we report a high-performance RTP platform based on hydrogen-bonded organic frameworks (HOFs) by simple and efficient in situ encapsulation of phosphor into HOF materials. The obtained host-guest materials not only exhibit phosphorescent lifetime of up to 4.91 ms but also resist water and oxygen quenching agents to maintain phosphorescence in aqueous solution. In addition, an attractive triplet-to-singlet Förster resonance energy transfer (TS-FRET) platform can be easily fabricated by embedding Nile red (NilR) acceptor into HOFs@NPA (NPA: 4-bromo-1,8-naphthalic anhydride) donor materials. Furthermore, the proposed HOF-based RTP materials can be facilely processed into luminescent film. This HOF-based RTP strategy may act as a facile and versatile route toward outstanding RTP materials in aqueous solution.
Detail
Large-distance quantum confinement passing through a single-layer graphene
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.xcrp.2023.101492
Constructing quantum corrals on a surface is an effective strategy for precise regulation of surface electronic states. Nevertheless, this strategy has only been demonstrated to work when the corrals are adsorbed directly on coinage metals. Herein, we report large-distance electronic state confinement passing through a single-layer graphene (SLG) by an extended molecular adlayer. Although the adlayer is 6.7 Å away from Cu(111) with the graphene sheet in between, the corrals defined by the adlayer can still trap the free electron gas of the Cu surface effectively, lifting the dispersive band of Cu. The electron donated from Cu substrate to SLG is demonstrated to migrate above the SLG surface instead of accumulating at the Cu-SLG interface. The physisorbed molecular layer sharpens the dispersion of graphene electronic states. Our results open new possibilities for the design of hybrid electronic devices and graphene modification.
Detail
New driving forces and recent advances in polymerization-induced self-assembly
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.xcrp.2023.101495
Polymerization-induced self-assembly (PISA) is a powerful tool to prepare dispersed block copolymer nanoparticles with various morphologies in a range of solvents. This method is based on the chain extension of a soluble homopolymer with a monomer that forms an insoluble second block. Once a critical chain length of this second block is achieved, polymer aggregation into nanoparticles occurs in situ. Various nanoparticle morphologies can be accurately targeted by adjusting the degree of polymerization (DP) of either the stabilizer block or core-forming block and the total solids content (or final polymer concentration). In this Perspective, we give a brief but comprehensive introduction to this nanoparticle preparation method. Afterward, we discuss emerging PISA methods that push the boundaries of this technology. Some of these new methods utilize polymer insolubility (polymer-solvent interactions) as a self-assembly driving force, and these are discussed first; afterward, recently discovered PISA formulations where in situ self-assembly relies on polymer-polymer interactions are discussed. Examples of such polymer-polymer interactions include hydrogen bonds, electrostatic effects, chirality, and crystallization. The current state and limitations of PISA are discussed in the final section of this Perspective. Additionally, we provide insights on how the current limitations of PISA can be overcome with the aim of making PISA nanoparticle synthesis more applicable for a broad range of audiences with higher nanoparticle demands.
Detail
Microbial electrosynthetic nitrate reduction to ammonia by reversing the typical electron transfer pathway in Shewanella oneidensis
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.xcrp.2023.101433
Ammonia production is a critical industrial process, and mild routes to recycle nitrates in wastewater could be a promising route to ammonia synthesis. In this study, ammonia production is demonstrated in a microbial electrosynthesis system with nitrate and an electrode as electron acceptors and donors, respectively. Based on the bidirectional extracellular electron transfer capability of Shewanella oneidensis MR-1, our microbial electrosynthetic system achieves a maximum ammonia production rate of 24.3 μg h−1·mg protein−1 with 82.5% selectivity and 33.1% cathodic efficiency and functions for several cycles over 30 days. Electrochemical analysis suggests that cytochromes c, flavins, and the flavin/c-cytochrome combination play a pivotal role. Charge transfer resistance weakens over the course of weeks, resulting in easier electron transfer. Parallel reaction monitoring proteomics suggest that reversing a typical “Mtr pathway” plays a role, and a dissimilatory nitrate to ammonia pathway is used. This work proposes a progressive route to carry out ammonia synthesis under mild conditions.
Detail
Layer-by-layer delithiation during lattice collapse as the origin of planar gliding and microcracking in Ni-rich cathodes
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.xcrp.2023.101480
High-energy-density nickel (Ni)-rich cathode materials are used in commercial lithium (Li)-ion batteries for electric vehicles, but they suffer from severe structural degradation upon cycling. Planar gliding and microcracking are seeds for fatal mechanical fracture, but their origin remains unclear. Herein, we show that “layer-by-layer delithiation” is activated at high voltages during the charge process when the “lattice collapse” (a characteristic high-voltage lattice evolution in Ni-rich cathodes) occurs. Layer-by-layer delithiation is evidenced by direct observation of the consecutive lattice collapse using in situ scanning transmission electron microscopy (STEM). The collapsing of the lattice initiates in the expanded planes and consecutively extends to the whole crystal. Localized strain will be induced at lattice-collapsing interface where planar gliding and intragranular microcracks are generated to release this strain. Our study reveals that layer-by-layer delithiation during lattice collapse is the fundamental origin of the mechanical instability in single-crystalline Ni-rich cathodes.
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Freeze-accelerated reactions on environmental relevant processes
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.xcrp.2023.101456
The natural frozen environment, called the cryosphere, is an essential component of the Earth’s environment. Although traditional knowledge considered that chemical reactions are limited in such environments due to the low temperature, it has been proved that some environment-related reactions could be accelerated by 2 to 105 times during freezing. Therefore, various interactions are also supposed to occur within the cryospheric system, which may affect the final fate of environmental substances on Earth. An in-depth understanding of these freeze-accelerated reactions is essential for geochemical cycle research and environmental protection. In this review, we summarize the counterintuitive acceleration of specific chemical reactions in the frozen system, including the accelerating mechanism, the characteristic of the accelerating reactions, and the corresponding influence on the natural environment. It can be seen that the study of freeze-accelerated reactions is still in its infancy. Therefore, more in-depth investigations through interdisciplinary and extended collaborations are vital in future studies.
Detail
Discriminating functional and non-functional nuclear-receptor ligands with a conformational selection-inspired machine learning algorithm
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.xcrp.2023.101466
By targeting the ligand-binding pocket (LBP) and stabilizing the corresponding state (agonistic or antagonistic) of a nuclear receptor (NR), functional ligands, namely agonists and antagonists, can regulate the expression of the downstream genes. In addition to the functional ligands, there exists another category of ligands that can target the LBP of an NR, but without downstream functions, which are called non-functional binders (NFBs). In practice, it is difficult to determine the molecular category of an LBP-bound ligand since these molecules bind to the same position in an NR. Therefore, in this study, we propose a series of structure-based machine-learning (ML) models to better characterize the molecular category of the LBP-bound ligands. Our result shows that the best-performing model achieves good performance in predicting these molecules with an accuracy >0.85 and is robust enough to be applied in real-world tasks, such as identification of a ligand’s category targeting out-of-training-set (or external) NRs.
Detail
Onboard capture and storage system using metal-organic frameworks for reduced carbon dioxide emissions from vehicles
Heteroatom Chemistry ( IF 1.48 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.xcrp.2023.101467
Heavy-duty freight transportation, a key part of global transportation networks, is an energy-intensive contributor to growing CO2 emissions. Here, an onboard post-combustion capture and storage system is proposed for heavy-duty freight vehicles. Two state-of-the-art metal-organic frameworks with high CO2 selectivity and high storage capacity, respectively, are chosen. With high stability and selectivity toward CO2, even in humid conditions, KAUST-7 is the capturing material. Al-soc-MOF-1 is the storage material, given its high gravimetric and volumetric CO2 uptake between 10 and 50 bar. The goal of the system is to reduce heavy-duty vehicle CO2 emissions by at least 50% and achieve above 95% CO2 purity at the storage point. KAUST-7’s thermodynamic and kinetic properties are measured and modeled, and process conditions are simulated and optimized in response to dynamic engine behavior. Captured and stored mass and volume are also minimized, resulting in methods to mitigate carbon emissions in the heavy-duty freight industry.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.60 36 Science Citation Index Science Citation Index Expanded Not
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